2-(1H-indol-3-yl)-2-thien-2-ylethanamine
Overview
Description
2-(1H-indol-3-yl)-2-thien-2-ylethanamine: is a compound that features both an indole and a thiophene ring. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities . Thiophene, another heterocyclic compound, is known for its aromaticity and is used in various chemical applications . The combination of these two rings in a single molecule makes this compound an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-thien-2-ylethanamine typically involves the formation of the indole and thiophene rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-thien-2-ylethanamine can undergo various types of chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., Br2) and acids (e.g., HCl).
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Dihydro derivatives of the compound.
Substitution: Halogenated or alkylated derivatives depending on the substituent used.
Scientific Research Applications
2-(1H-indol-3-yl)-2-thien-2-ylethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-thien-2-ylethanamine involves its interaction with various molecular targets in the body. The indole ring can interact with serotonin receptors, while the thiophene ring can modulate the activity of certain enzymes . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethanamine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
2-(2-thienyl)ethanamine: Lacks the indole ring, which reduces its potential biological activities.
Uniqueness
2-(1H-indol-3-yl)-2-thien-2-ylethanamine is unique due to the presence of both indole and thiophene rings, which confer a combination of chemical reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-thiophen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13/h1-7,9,11,16H,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJAEMUUZBSJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395847 | |
Record name | 2-(1H-indol-3-yl)-2-thien-2-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51626-50-7 | |
Record name | 2-(1H-indol-3-yl)-2-thien-2-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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